2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride
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Overview
Description
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a derivative of benzene, characterized by the presence of ethoxy, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Ethoxy-5-fluorobenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used as catalysts.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild to moderate temperature conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.
2-Chloro-5-fluorobenzene-1-sulfonyl chloride: Similar structure but has a chlorine atom instead of an ethoxy group.
Uniqueness
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
67475-57-4 |
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Molecular Formula |
C8H8ClFO3S |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
2-ethoxy-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO3S/c1-2-13-7-4-3-6(10)5-8(7)14(9,11)12/h3-5H,2H2,1H3 |
InChI Key |
XCPZPUYEHPEEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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